N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide
Descripción
N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole (piperonyl) group at position 5 and a 4-bromobenzamide moiety at position 2. The benzo[d][1,3]dioxole group is known for enhancing bioavailability and metabolic stability in drug design, while the bromine atom in the benzamide substituent may contribute to halogen bonding interactions in biological targets .
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c18-12-4-2-11(3-5-12)16(22)19-17-21-20-15(25-17)8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHRHKDOQHNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on different biological systems.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its molecular formula is CHBrNO, with a molecular weight of approximately 396.21 g/mol. The presence of bromine and nitrogen heterocycles suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide. For instance:
- In vitro Studies : Compounds with similar structures have shown significant growth inhibition against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For example, derivatives of benzodioxole exhibited IC values below 5 μM against these cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
2. Antidiabetic Potential
Compounds derived from benzodioxole have also been investigated for their antidiabetic effects. In one study, certain derivatives inhibited α-amylase with IC values ranging from 0.68 to 0.85 μM, demonstrating their potential as therapeutic agents for diabetes management .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Enzymatic Activity : The inhibition of enzymes such as α-amylase is crucial for their antidiabetic properties.
- Induction of Apoptosis : Anticancer activity may be mediated through pathways that promote apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide was conducted using human cancer cell lines. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Diabetes Management
In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of related benzodioxole derivatives resulted in a significant reduction in blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL over a treatment period .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For example, compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide have been synthesized and evaluated against various strains of bacteria and fungi. The results suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| Compound A | 1.27 | Gram-positive |
| Compound B | 1.43 | Gram-negative |
| Compound C | 2.60 | Fungal |
Anticancer Properties
The anticancer potential of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide has been demonstrated through various studies. Compounds containing oxadiazole moieties have been reported to inhibit cancer cell proliferation effectively. In vitro studies show that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
Table 2: Anticancer Activity Data
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound D | 5.85 | HCT116 (Colorectal) |
| Compound E | 4.53 | MCF7 (Breast) |
| Compound F | 9.99 | Standard Drug (5-FU) |
Synthesis and Structural Characterization
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives and brominated benzamides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Comparación Con Compuestos Similares
Research Findings and Trends
Structure-Activity Relationships (SAR) :
- Gaps and Future Directions: Limited data on the target compound’s specific biological activity necessitates further in vitro screening (e.g., kinase inhibition, cytotoxicity assays). Comparative pharmacokinetic studies between oxadiazole and thiazole derivatives could clarify structural advantages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
